Natriuretic Peptide, Brain
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Overview
Description
Natriuretic Peptide, Brain, also known as Brain Natriuretic Peptide, is a hormone predominantly secreted by the heart ventricles. It plays a crucial role in cardiovascular homeostasis by regulating blood pressure and fluid balance. This peptide is part of the natriuretic peptide family, which includes Atrial Natriuretic Peptide and C-type Natriuretic Peptide .
Mechanism of Action
Target of Action
Natriuretic Peptide, Brain, primarily targets the natriuretic peptide receptor-A (NPR-A) in various tissues, particularly vascular and renal . The receptor is coupled to particulate guanylyl cyclase (GC) that is associated with the NPR-A on the cellular membrane . The main physiological actions of natriuretic peptides are to reduce arterial pressure by decreasing blood volume and systemic vascular resistance .
Mode of Action
This compound, interacts with its target receptors by binding to them, which leads to the activation of guanylyl cyclase . This activation results in the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) . The cGMP then serves as a second messenger for the cellular actions of natriuretic peptides .
Pharmacokinetics
It is known that the peptide rapidly disappears from plasma with a high total body clearance . This is in agreement with the short-lived effects of the hormone .
Action Environment
The action of this compound, is influenced by environmental factors such as volume overload and myocyte stress, which stimulate its synthesis and release . Additionally, neuroendocrine regulation involving angiotensin II, endothelin-1, and phenylephrine can also stimulate the release of this compound .
Biochemical Analysis
Biochemical Properties
Natriuretic Peptide, Brain has the effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis. It inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Natriuretic Peptide, Brain involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the peptide, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the peptide is harvested and purified using high-performance liquid chromatography. The production process is optimized to ensure high yield and purity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Natriuretic Peptide, Brain undergoes several biochemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s conformation.
Proteolysis: Enzymatic cleavage by proteases can degrade the peptide into smaller fragments.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Proteolysis: Specific proteases such as trypsin or chymotrypsin under physiological conditions.
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Reduced peptide with free thiol groups.
Proteolysis: Smaller peptide fragments.
Scientific Research Applications
Natriuretic Peptide, Brain has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular signaling and regulation of cardiovascular functions.
Medicine: Utilized as a biomarker for diagnosing heart failure and other cardiovascular diseases. It is also explored for its therapeutic potential in treating heart conditions.
Industry: Employed in the development of diagnostic assays and therapeutic formulations.
Comparison with Similar Compounds
Atrial Natriuretic Peptide: Secreted by the atria of the heart, it has similar functions in regulating blood pressure and fluid balance.
C-type Natriuretic Peptide: Primarily produced by endothelial cells, it plays a role in vascular homeostasis.
Urodilatin: A renal form of Atrial Natriuretic Peptide, involved in sodium excretion.
Uniqueness: Natriuretic Peptide, Brain is unique due to its predominant secretion from the heart ventricles and its significant role as a biomarker for heart failure. Its stability and longer half-life compared to other natriuretic peptides make it particularly valuable in clinical diagnostics .
Properties
Human BNP binds to the particulate guanylate cyclase receptor of vascular smooth muscle and endothelial cells, leading to increased intracellular concentrations of guanosine 3'5'-cyclic monophosphate (cGMP) and smooth muscle cell relaxation. Cyclic GMP serves as a second messenger to dilate veins and arteries. Nesiritide has been shown to relax isolated human arterial and venous tissue preparations that were precontracted with either endothelin-1 or the alpha-adrenergic agonist, phenylephrine. In human studies, nesiritide produced dose-dependent reductions in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure in patients with heart failure. In animals, nesiritide had no effects on cardiac contractility or on measures of cardiac electrophysiology such as atrial and ventricular effective refractory times or atrioventricular node conduction. Naturally occurring atrial natriuretic peptide (ANP), a related peptide, increases vascular permeability in animals and humans and may reduce intravascular volume. The effect of nesiritide on vascular permeability has not been studied. | |
CAS No. |
124584-08-3 |
Molecular Formula |
C143H244N50O42S4 |
Molecular Weight |
3464.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[52-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76?,79?,80?,81?,82?,83-,84-,85-,86?,87?,88?,89?,90?,91-,92?,93?,94+,95?,96?,97?,98?,99?,100?,101?,102?,110?,111-,112?/m1/s1 |
InChI Key |
HPNRHPKXQZSDFX-MLZGURBMSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO |
Brain natriuretic peptide (BNP) decreases the systemic vascular resistance and central venous pressure as well as increases the natriuresis. Thus, the net effect of BNP and atrial natriuretic peptide (ANP) is a decrease in blood volume, which lowers systemic blood pressure and afterload, yielding an increase in cardiac output, partly due to a higher ejection fraction. | |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH(Modifications: Disulfide bridge between 10 - 26) |
source |
Synthetic |
Synonyms |
Natriuretic Peptide, Brain; BNP-32; Natrecor; BNP; B-Type Natriuretic Peptide; BNP32; BNP 32; Nesiritide; Type-B Natriuretic Peptide |
Origin of Product |
United States |
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